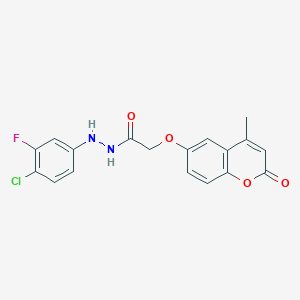
N-(4-methyl-1,3-thiazol-5-yl)-3-(oxan-4-yloxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-thiazol-5-yl)-3-(oxan-4-yloxy)propanamide is an organic compound that features a thiazole ring, an oxane ring, and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-thiazol-5-yl)-3-(oxan-4-yloxy)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where an appropriate oxane derivative reacts with the thiazole intermediate.
Formation of the Propanamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxane ring can be reduced to form diols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(4-methyl-1,3-thiazol-5-yl)-3-(oxan-4-yloxy)propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound may be explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-1,3-thiazol-5-yl)-3-(oxan-4-yloxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and oxane ring may play crucial roles in binding to the target, while the propanamide group may enhance the compound’s stability and solubility.
Comparación Con Compuestos Similares
N-(4-methyl-1,3-thiazol-5-yl)-3-(oxan-4-yloxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-methyl-1,3-thiazol-5-yl)-3-(tetrahydrofuran-4-yloxy)propanamide: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness: N-(4-methyl-1,3-thiazol-5-yl)-3-(oxan-4-yloxy)propanamide is unique due to the combination of its thiazole ring, oxane ring, and propanamide group. This unique structure may confer specific properties such as enhanced binding affinity, stability, and solubility, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-5-yl)-3-(oxan-4-yloxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-12(18-8-13-9)14-11(15)4-7-17-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYKZMOSKIFAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)NC(=O)CCOC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide](/img/structure/B6970818.png)
![3-(2-chlorophenyl)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6970825.png)


![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]propanamide](/img/structure/B6970833.png)
![5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6970835.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]amino]propanamide](/img/structure/B6970843.png)
![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1-(trifluoromethyl)cyclobutan-1-amine](/img/structure/B6970857.png)
![1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970859.png)
![(3-Methoxyphenyl)-[4-[(1-methylpiperidin-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6970872.png)

![1-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-3-(2-methoxy-5-methylpyridin-3-yl)urea](/img/structure/B6970883.png)

![N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine](/img/structure/B6970912.png)
